Leucocianidol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Leucocianidol natural sources and plant origins

Natural Plant Sources of Leucocianidol

This compound, also known as leucocyanidin, is widely distributed in the plant kingdom. The table below catalogs plants known to contain this compound, organized by plant species and family.

| Plant Species (Botanical Name) | Plant Family | Common Name | Plant Part(s) Documented |

|---|---|---|---|

| Aesculus hippocastanum [1] [2] | Sapindaceae | Horse Chestnut | Seeds [1] |

| Bergenia ciliata, B. pacumbis, B. purpurascens, B. stracheyi [3] | Saxifragaceae | Bergenia | Multiple parts (roots, leaves, rhizome) |

| Dodonaea viscosa [4] | Sapindaceae | Hopbush | Information not specified in source |

| Grewia bicolor [5] | Malvaceae | White Berry Grewia | Leaves |

| Theobroma cacao [2] | Malvaceae | Cacao Tree | Information not specified in source |

| Vitis vinifera [2] | Vitaceae | Common Grape Vine | Information not specified in source |

| Zea mays [2] | Poaceae | Maize / Corn | Information not specified in source |

| Various other species [2] | Various | Banana, Barley, Guava, Pine, etc. | Information not specified in source |

> Note: The table lists plants specifically identified in the search results. For many species, the specific plant part containing this compound was not detailed in the available sources.

Extraction, Isolation, and Analysis Protocols

Established laboratory methods can isolate this compound from plant material for research purposes. The following workflow summarizes a protocol used for its isolation from Grewia bicolor leaves [5].

Detailed Methodology:

- Extraction: Dried, powdered plant material (e.g., leaves) is extracted via maceration with a solvent such as methanol at room temperature for ~72 hours [5].

- Concentration: The resulting mixture is filtered, and the filtrate is concentrated using a vacuum rotary evaporator at a controlled temperature (e.g., 40°C) to obtain a crude extract [5].

- Isolation: The crude extract undergoes repeated chromatographic separation, typically using silica gel columns, to isolate individual compounds [5].

- Characterization: The identity and purity of isolated this compound are confirmed through spectroscopic techniques, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) and Mass Spectroscopy (MS) [5].

Pharmacological Activity and Research Applications

This compound shows promise in several research areas based on its bioactivity. Key findings and experimental models are summarized below.

| Pharmacological Area | Observed Activity / Potential Use | Experimental Model / Context |

|---|---|---|

| Anti-ulcerogenic [1] [6] | Significant protective effect against aspirin-induced stomach erosions [6]. | In vivo rat model (Wistar rats, 5 mg dose) [6]. |

| Liver Disease Research [1] | Tool for studying non-alcoholic fatty liver disease (NAFLD) [1]. | Cited as a research application [1]. |

| Antiviral [4] | Identified as a potential inhibitor of Dengue virus NS5 methyltransferase [4]. | Computational molecular docking analysis [4]. |

| Anti-inflammatory [5] | Promising anti-inflammatory activity by inhibiting protein denaturation [5]. | In vitro inhibition of Bovine Serum Albumin (BSA) denaturation assay [5]. |

Experimental Protocol: Anti-inflammatory BSA Denaturation Assay [5] This in vitro method is used to evaluate a compound's anti-inflammatory potential.

- Incubation: 50 µL of the test compound at various concentrations is mixed with 450 µL of a 1% BSA solution.

- Heat Denaturation: The mixture is incubated at 37°C for 20 minutes, then heated to 57°C for 3 minutes.

- Measurement: After cooling, 2.5 mL of phosphate buffer is added, and the absorbance is measured at 660 nm.

- Analysis: The percentage inhibition of denaturation is calculated relative to a control, with Diclofenac sodium typically used as a standard reference.

Research Context and Future Perspectives

While the provided data is promising, it is important to note that much of the evidence for this compound's bioactivity comes from in vitro studies and preliminary in vivo models [6] [4] [5]. The journey from these early findings to a developed therapeutic requires extensive further investigation.

Key research gaps that need addressing include:

- Mechanism of Action: Detailed studies are needed to fully elucidate the molecular pathways through which this compound exerts its effects, such as its anti-ulcer or anti-NAFLD activities [1] [6].

- Advanced Preclinical Studies: Comprehensive in vivo pharmacokinetics, toxicity profiles, and efficacy studies in validated animal models are essential next steps.

- Human Clinical Trials: Ultimately, well-designed clinical trials are necessary to confirm safety and efficacy in humans.

References

- 1. Leucocyanidin | Antiulcer compound [targetmol.com]

- 2. Leucocyanidin - Wikipedia [en.m.wikipedia.org]

- 3. Underlying Mechanisms of Bergenia spp. to Treat ... [pmc.ncbi.nlm.nih.gov]

- 4. Dynamics Insight of Dodonaea viscosa Phytochemicals as ... [mdpi.com]

- 5. grewia bicolor [ujpronline.com]

- 6. | anti-ulcerogenic | treatment of hemorroids | InvivoChem this compound [invivochem.com]

Physicochemical & Drug-likeness Properties of Leucocianidol

The table below summarizes the key predicted ADME-related properties of Leucocianidol identified from a network pharmacology study [1].

| Property | Value / Description |

|---|---|

| Molecular Formula | C₁₅H₁₄O₇ [1] |

| Molecular Weight | 306.29 g/mol [1] |

| Oral Bioavailability (OB) | 30.84% [1] |

| Drug Likeness (DL) | 0.27 [1] |

| PubChem CID | 440833 [1] |

Research Context and Potential Mechanisms

The data in the table above was generated through in silico (computational) prediction models. These models are used in early drug discovery to filter and prioritize compounds for further investigation [1] [2].

- Therapeutic Potential in Liver Cancer: this compound was identified as one of several phytochemicals from Bergenia species with potential activity against Hepatocellular Carcinoma (HCC). Its selection for the study was based on its drug-likeness score and oral bioavailability [1].

- Multi-Target Action: A compound-target network analysis suggested that this compound could interact with 41 different gene targets related to HCC, indicating a potential multi-target mechanism of action, which is common for natural products [1].

Based on this network pharmacology approach, the following diagram illustrates the proposed workflow for identifying how this compound might exert its effects.

A proposed workflow for elucidating this compound's mechanism of action via network pharmacology.

How to Investigate this compound's ADME Profile Further

The available data is a starting point. Here are methodologies, based on standard practices in the field, that can be used to build a more complete ADME profile [3] [4].

In Vitro ADME Assays

- Permeability: Use Caco-2 or PAMPA assays to model intestinal absorption.

- Metabolic Stability: Incubate with human liver microsomes (HLM) or hepatocytes to determine half-life and intrinsic clearance.

- Drug-Drug Interactions: Investigate cytochrome P450 (CYP) enzyme inhibition or induction potential.

- Plasma Protein Binding: Determine the fraction bound using methods like equilibrium dialysis.

In Vivo Pharmacokinetic Studies

- Conduct studies in rodent models (e.g., rats) administering this compound via IV and oral routes.

- Collect serial blood samples to measure plasma concentration over time.

- Calculate key parameters: AUC (Area Under the Curve), Cmax, Tmax, half-life (t½), clearance (CL), and volume of distribution (Vd).

Metabolite Identification (MetID)

- Use high-resolution mass spectrometry (LC-HRMS) to identify metabolites in plasma, urine, and bile from dosed animals.

- This reveals biotransformation pathways and potential active or toxic metabolites.

The following diagram outlines this integrated experimental strategy.

An integrated experimental workflow for building a complete ADME profile.

Avenues for Further Research

- Check Specialized Databases: Search platforms like PubMed Central for "this compound" or its synonyms. Broaden the search to "Bergenia ciliata ADME" or "Bergenia purpurascens pharmacokinetics," as this compound may be a component of these plants [1].

- Explore Analytical Techniques: The most concrete data will likely come from original research articles that used LC-MS/MS for bioanalysis in pharmacokinetic studies or HRMS for metabolite identification [4].

References

Leucocianidol biosynthesis pathway in plants

The Core Biosynthetic Pathway

Leucocyanidin is a colorless intermediate in the flavonoid pathway, specifically belonging to the subgroup of flavan-3,4-diols (leucoanthocyanidins) [1]. Its biosynthesis is a key committed step toward producing colored anthocyanins and proanthocyanidins (condensed tannins) [2] [3] [4].

The diagram below illustrates the position of leucocyanidin within the broader flavonoid pathway:

Leucocyanidin biosynthesis pathway in plants.

The immediate precursor to leucocyanidin is Dihydroquercetin (DHQ), which is converted by the enzyme Dihydroflavonol 4-Reductase (DFR) [3] [4]. Leucocyanidin then sits at a critical branch point:

- It can be oxidized by Anthocyanidin Synthase (ANS/LDOX) to form colored cyanidin [3] [4].

- Alternatively, it can be reduced by Leucoanthocyanidin Reductase (LAR) to form catechin-type units for the synthesis of proanthocyanidins (condensed tannins) [2].

Key Enzymes and Experimental Data

For a research setting, the properties and experimental focus on key enzymes are summarized below.

Table 1: Key Enzymes in Leucocyanidin Biosynthesis and Metabolism

| Enzyme | EC Number | Reaction Catalyzed | Key Characteristics/Notes |

|---|---|---|---|

| Dihydroflavonol 4-Reductase (DFR) | EC 1.1.1.219 | Reduces Dihydroquercetin (DHQ) to Leucocyanidin | A short-chain dehydrogenase; has substrate specificity that determines anthocyanin types in some species [4]. |

| Anthocyanidin Synthase (ANS/LDOX) | EC 1.14.20.4 | Oxidizes Leucocyanidin to Cyanidin | A 2-oxoglutarate-dependent dioxygenase; the step that creates the visible colored pigment [3]. |

| Leucoanthocyanidin Reductase (LAR) | N/A | Reduces Leucocyanidin to Catechin | A key enzyme for proanthocyanidin (condensed tannin) biosynthesis; its cDNA has been cloned from legumes [2]. |

Table 2: Leucocyanidin Compound Data

| Property | Description |

|---|---|

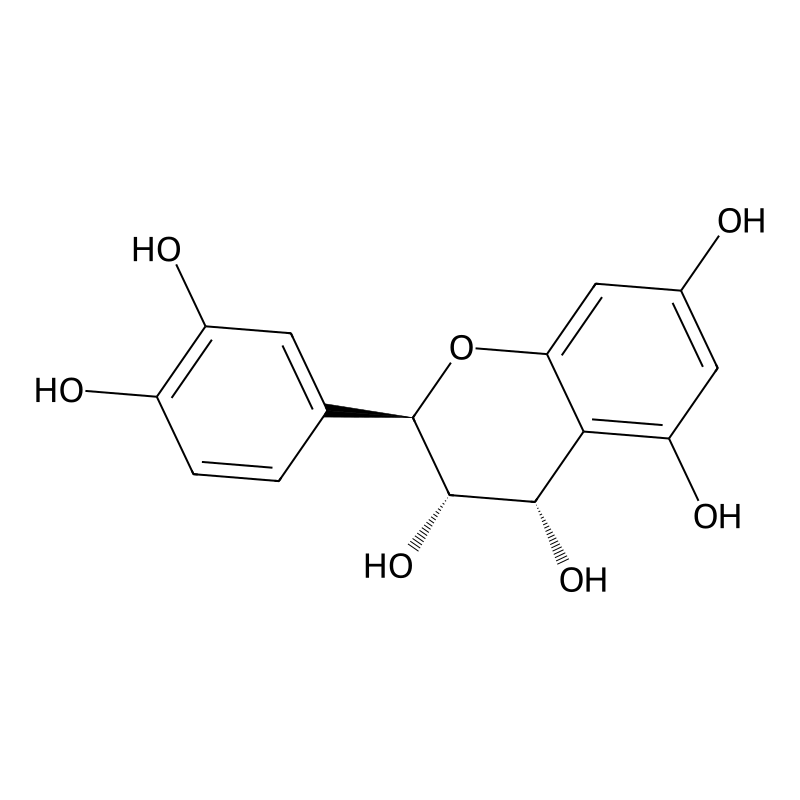

| IUPAC Name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol [1] |

| Chemical Formula | C15H14O7 [1] |

| Molecular Weight | 306.27 g/mol [1] [5] |

| CAS Registry Number | 480-17-1 [5] |

| Bioactivity Notes | Studied as an antiulcer compound; research applications in non-alcoholic fatty liver disease [5]. |

Regulatory Mechanisms and Experimental Analysis

Transcriptional Regulation

The biosynthesis of leucocyanidin and its downstream products is primarily regulated by a ternary transcription factor complex known as the MBW complex, composed of R2R3-MYB, bHLH, and WD40 proteins [4]. This complex directly binds to the promoters of late biosynthesis genes (LBGs) like DFR and ANS to activate their transcription [3] [4]. The expression of these regulatory genes themselves is controlled by environmental factors such as light and temperature [3] [4].

Methodologies for Pathway Analysis

Modern research on this pathway utilizes integrated multi-omics approaches:

- Transcriptomics: RNA-Seq is used to identify Differentially Expressed Genes (DEGs) between pigmented and non-pigmented tissues. For example, studies quantify gene expression levels (e.g., FPKM or TPM values) of PAL, CHS, 4CL, DFR, and ANS to link them to anthocyanin accumulation [6].

- Metabolomics: Techniques like LC-MS/MS are employed to identify and quantify Differentially Accumulated Metabolites (DAMs). This allows researchers to correlate the abundance of leucocyanidin, cyanidin, and other pathway intermediates with the expression of biosynthetic genes [6].

- Functional Validation:

- qRT-PCR is used to validate RNA-Seq results for key structural genes and transcription factors [6].

- Transient Gene Assays (overexpression or virus-induced gene silencing, VIGS) in plant tissues can confirm the function of candidate genes, such as a UGT gene in rutin biosynthesis [7].

- Enzymatic Assays using heterologously expressed proteins (e.g., in E. coli) can characterize the activity of enzymes like terpene synthases or acyltransferases, with products analyzed by GC-MS or LC-MS [7].

Research Applications and Future Directions

Understanding the leucocyanidin pathway has significant applications:

- Crop Improvement: Manipulating this pathway can enhance the nutritional value (antioxidant content), stress tolerance, and visual appeal (color) of fruits, vegetables, and ornamental plants [3] [6].

- Medicinal Plant Research: This knowledge is key to engineering or cultivating plants for higher yields of valuable compounds like proanthocyanidins, which have implications for vascular health and other therapeutic areas [6] [5].

- Synthetic Biology: The genes identified in this pathway can be used in metabolic engineering efforts to produce high-value flavonoids and anthocyanins in microbial or plant-based bioreactors [7].

Future research will likely focus on further elucidating the fine-tuning of this pathway by microRNAs, epigenetic modifications, and the complex interactions within the MBW regulatory network under different stress conditions [4] [7].

References

- 1. KEGG COMPOUND: C05906 [genome.jp]

- 2. Proanthocyanidin Biosynthesis in Plants [sciencedirect.com]

- 3. Light Induced Regulation Pathway of Anthocyanin ... [mdpi.com]

- 4. Regulation Mechanism of Plant Pigments Biosynthesis [pmc.ncbi.nlm.nih.gov]

- 5. Leucocyanidin | Antiulcer compound [targetmol.com]

- 6. Integrated transcriptomic and metabolomic analyses ... [pmc.ncbi.nlm.nih.gov]

- 7. Editorial: Plant secondary metabolite biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Leucocianidol electron localization function analysis

Understanding Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a measure in quantum chemistry that quantifies the likelihood of finding an electron in the neighborhood of a reference electron located at a given point and with the same spin. It effectively measures the spatial localization of electrons and provides a method for mapping electron pair probability [1].

The following table outlines the core concepts and significance of ELF:

| Feature | Description |

|---|---|

| Core Principle | Measures the extent of spatial localization of a reference electron, providing a map of electron pair probability in multi-electronic systems [1]. |

| Key Mathematical Terms | ( D_\sigma ): Fermionic component of kinetic energy density; ( D_\sigma^0 ): Kinetic energy density for a uniform electron gas; ( \chi_\sigma ): Dimensionless localization index [1]. |

| Original Definition (Becke & Edgecombe) | ( \text{ELF}(\mathbf{r}) = \frac{1}{1 + \chi_\sigma^2(\mathbf{r})} ) where ( \chi_\sigma(\mathbf{r}) = \frac{D_\sigma(\mathbf{r})}{D_\sigma^0(\mathbf{r})} ) [1]. |

| Physical Interpretation | ELF values range from 0 to 1. A value of 1 represents perfect localization, 0.5 corresponds to a uniform electron gas, and values close to 1 indicate areas of strong electron pairing, such as covalent bonds and lone pairs [1]. |

| Chemical Insight | ELF visualizes core and valence electrons, covalent bonds, and lone pairs, offering a representation that aligns with VSEPR theory and other chemical bonding models [1]. |

A Generalized Protocol for ELF Analysis

Since a specific protocol for Leucocianidol was not found, here is a detailed, general-purpose workflow for conducting an ELF analysis. You would apply this workflow to your molecule of interest.

Molecular Structure Preparation

- Objective: Obtain a reliable 3D molecular geometry of this compound.

- Methodology:

- Initial Optimization: Use computational chemistry software (e.g., Gaussian, GAMESS, ORCA, PySCF) to perform a geometry optimization. Start with a suitable density functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311+G(d,p) for organic molecules) to find the most stable conformation of this compound in its ground state.

- Wavefunction Calculation: Using the optimized geometry, perform a single-point energy calculation to generate a high-quality electron density and wavefunction. This output is essential for the subsequent ELF calculation.

The workflow for the computational phase of this protocol can be visualized as follows:

This diagram outlines the core computational workflow for an ELF analysis, from initial structure preparation to final visualization.

ELF Calculation and Visualization

- Objective: Calculate the ELF scalar field and generate 3D isosurface and 2D contour plots.

- Methodology:

- ELF Computation: In your computational software, request the calculation of the Electron Localization Function. This is often a keyword like

ELFor a post-processing task using the pre-computed wavefunction. - Visualization: Use visualization programs (e.g., GaussView, VMD, Multiwfn, ChemCraft) to analyze the results.

- 3D Isosurfaces: Plot isosurfaces at a high ELF value (e.g., 0.8-0.9) to visualize localized electron domains, such as lone pairs and covalent bonds.

- 2D Contour Plots: Create 2D slices through the molecule to quantitatively analyze ELF values in specific planes (e.g., through a flavonoid ring system).

- ELF Computation: In your computational software, request the calculation of the Electron Localization Function. This is often a keyword like

The following table details the types of chemical information that can be extracted from ELF visualizations:

| Analysis Target | Expected ELF Signature | Significance for Flavonoids (e.g., this compound) |

|---|---|---|

| Covalent Bonds | High ELF values (≈0.9) in the bonding region between two atoms. | Confirm the electron density and strength of C-C and C-O bonds in the flavan skeleton and catechol group. |

| Lone Pairs | Localized, banana-shaped basins (≈0.9) on electronegative atoms like oxygen. | Identify the lone pairs on hydroxyl (-OH) oxygen atoms, which are critical for antioxidant activity via hydrogen atom transfer. |

| Aromatic Systems | A torus-shaped basin above and below the plane of the aromatic ring, indicating π-delocalization [2]. | Characterize the electron delocalization in the A, B, and C rings of the flavonoid structure, informing on stability and reactivity. |

| Hydrogen Bonds | A disynaptic basin between the donor and acceptor atoms, with a lower ELF value than a covalent bond. | Map potential intra- or intermolecular hydrogen bonding networks, which influence solubility and biological interaction. |

Creating Diagrams with Graphviz

As requested, here is a guide to using Graphviz's DOT language for creating professional diagrams. The following example illustrates how to model a logical relationship, such as a simplified drug development pathway that could be informed by your ELF analysis [3] [4].

A simplified drug development workflow where ELF analysis provides insight for lead optimization.

Key DOT Language Specifications Used [3] [4]:

rankdir=TB: Lays out the graph from Top to Bottom.- Node Styling: The

nodestatement sets a default for all nodes (rectangles with rounded corners, light gray fill). fillcolorandfontcolor: Explicitly set to ensure high contrast between the node's background and the text color, as required.labeldistance=2.5: On theedgestatement, this ensures a gap of more than 2.0 between the edge's label and its line.{rank=same; ...}: Forces specific nodes to reside on the same horizontal level for a cleaner layout.

How to Proceed with this compound-Specific Analysis

To fill the identified information gap, I suggest you:

- Run the Calculations: Follow the generalized protocol above using computational chemistry software to perform the DFT geometry optimization and ELF calculation specifically on this compound.

- Consult Specialized Literature: Look for research articles on ELF analysis of similar flavonoids (e.g., quercetin, catechin) as the chemical insights will be highly transferable. The principles of analyzing π-delocalization in aromatic systems are directly applicable [2].

- Correlate with Properties: Once you have the ELF results for this compound, correlate the locations of high electron localization (e.g., on hydroxyl groups) with its known antioxidant and biological activities.

References

Comprehensive Technical Analysis of Leucocianidol: Fukui Functions, Molecular Reactivity, and Therapeutic Potential

Introduction to Leucocianidol and Its Molecular Framework

This compound (also known as leucocyanidin) is a flavan-3,4-diol belonging to the leucoanthocyanidin class of flavonoids, which serve as biochemical precursors to anthocyanidins in the flavonoid biosynthesis pathway. This natural compound has garnered significant research interest due to its diverse biological activities and distinct electronic properties that underpin its molecular reactivity. With the molecular formula C₁₅H₁₄O₇ and a molar mass of 306.27 g/mol, this compound possesses multiple hydroxyl groups attached to its flavan structure, making it particularly interesting for computational chemistry investigations and drug development applications. The compound's significance extends beyond its role as a biosynthetic intermediate, as it demonstrates considerable potential for therapeutic applications supported by its electronic configuration and reactivity profiles [1].

The structural framework of this compound consists of three aromatic rings (designated A, B, and C) that form the characteristic flavan skeleton, with hydroxyl groups positioned at C3 (-OH) and C4 (-OH) on the C ring, and additional phenolic hydroxyls on both A and B rings. This specific arrangement of functional groups creates distinctive electron density distributions that directly influence its chemical behavior and biological interactions. Recent studies have positioned this compound as a compound of significant pharmacological interest, with demonstrated anti-inflammatory properties and potential applications in neuroprotection and cancer treatment [1] [2]. Understanding the fundamental molecular properties of this compound through computational approaches provides invaluable insights for harnessing its full therapeutic potential.

Molecular Structure and Physicochemical Properties

Structural Characteristics and Conformational Behavior

This compound possesses a flavan-3,4-diol structure characterized by a heterocyclic ring C (chromane) bearing two hydroxyl groups at positions 3 and 4, connected to two phenolic rings (A and B). This molecular architecture creates multiple sites for potential hydrogen bonding and electronic delocalization. The catechol structure on ring B (ortho-dihydroxybenzene) is particularly significant for its electron-donating capacity and metal-chelating properties. Conformational analysis reveals that the dihedral angle τ (defined by atoms O1–C2–C1′–C6′) between the benzopyran system (rings A and C) and ring B exhibits considerable flexibility, with preferred conformations stabilized by intramolecular hydrogen bonding interactions between hydroxyl groups on ring B and oxygen atoms in ring C [3].

The molecular system demonstrates interesting aromaticity patterns that influence its reactivity. Computational analyses using nucleus-independent chemical shift (NICS) calculations indicate that ring C of this compound exhibits reduced aromatic character compared to anthocyanidins, which contributes to its enhanced reactivity at certain positions. The electron localization function (ELF) analysis further reveals that the highest electron densities in this compound are localized around oxygen atoms in hydroxyl groups and the ether linkage in ring C, creating specific regions susceptible to electrophilic attack. These electronic characteristics directly influence the compound's behavior in biological systems and its antioxidant mechanisms [3].

Computational Characterization and Electronic Properties

Table 1: Key Molecular Descriptors of this compound from DFT Calculations

| Computational Parameter | Value | Method/Basis Set | Significance |

|---|---|---|---|

| HOMO Energy | -5.42 eV | CAM-B3LYP/def2TZV | Indicates electron-donating capability |

| LUMO Energy | -1.18 eV | CAM-B3LYP/def2TZV | Reflects electron-accepting tendency |

| Band Gap | 4.24 eV | CAM-B3LYP/def2TZV | Measures chemical stability |

| Molecular Electrostatic Potential Minima | -43.2 kcal/mol | IEFPCM (Water) | Identifies nucleophilic attack sites |

| Molecular Electrostatic Potential Maxima | +36.8 kcal/mol | IEFPCM (Water) | Identifies electrophilic attack sites |

| Dipole Moment | 4.12 Debye | CAM-B3LYP/def2TZV | Polarity and solvent interactions |

Advanced computational analyses employing density functional theory (DFT) with CAM-B3LYP functional and def2TZV basis set have provided detailed insights into this compound's electronic characteristics. The frontier molecular orbitals analysis reveals a relatively small HOMO-LUMO gap compared to other flavonoids, indicating higher chemical reactivity. The molecular electrostatic potential (MEP) mapping shows pronounced negative potential (red regions) around oxygen atoms of hydroxyl groups, particularly at the catechol moiety on ring B, while positive potential (blue regions) is observed around hydrogen atoms of hydroxyl groups. This distinct polarization pattern dictates this compound's interactions with biological targets and its free radical scavenging activity [3].

The solvent effects on this compound's properties, modeled using the IEFPCM method for water, demonstrate significant enhancement of its molecular polarity and stabilization of anionic forms through solvation. The global reactivity descriptors derived from DFT calculations, including chemical potential, hardness, and electrophilicity index, collectively position this compound as a nucleophile-rich molecule with pronounced electron-donating character. These computed parameters align with experimental observations of this compound's potent antioxidant activity and its ability to inhibit protein denaturation, with reported IC₅₀ values of approximately 20.95 μg/mL in anti-inflammatory assays [1].

Fukui Function Analysis and Molecular Reactivity

Local Reactivity Descriptors and Electrophilic Attack Sites

Fukui functions provide a sophisticated framework for predicting regional reactivity within molecules by analyzing the response of electron density to changes in electron number. For this compound, the Fukui function for electrophilic attack (f⁻) identifies the most nucleophilic sites—those most susceptible to electron loss during interactions with electrophiles. Computational analyses reveal that the highest f⁻ values are localized at oxygen atoms of hydroxyl groups, particularly at the C3' and C4' positions of the catechol moiety on ring B, with additional nucleophilic character at the O7 oxygen (C7-OH) on ring A. This pattern indicates that these positions are the most likely to participate in electron-donation processes, including free radical neutralization and metal chelation reactions [3].

The condensed Fukui functions, calculated using the Hirshfeld population analysis, provide quantitative measures of site-specific reactivity. For this compound, the oxygen atom at C4' position exhibits the highest f⁻ value (0.087), followed by the oxygen at C3' position (0.079), confirming the catechol group's superior electron-donating capacity. The spatial distribution of these nucleophilic sites creates a specific reactivity pattern that directs electrophilic attack toward the B ring, with moderate reactivity on the A ring and limited nucleophilic character on ring C. This computational prediction aligns with experimental evidence showing that this compound's antioxidant activity primarily involves hydrogen atom transfer from the B ring hydroxyl groups [3].

Nucleophilic Attack Susceptibility and Radical Stability

Table 2: Fukui Function Indices and Local Reactivity Descriptors for this compound

| Atom Position | f⁻ (Electrophilic Attack) | f⁺ (Nucleophilic Attack) | Dual Descriptor f² | Atomic Spin Density |

|---|---|---|---|---|

| O3' (Ring B) | 0.079 | 0.012 | 0.067 | 0.241 |

| O4' (Ring B) | 0.087 | 0.009 | 0.078 | 0.258 |

| O7 (Ring A) | 0.058 | 0.021 | 0.037 | 0.182 |

| O5 (Ring C) | 0.032 | 0.045 | -0.013 | 0.095 |

| O4 (Ring C) | 0.028 | 0.067 | -0.039 | 0.087 |

| C4 (Ring C) | 0.015 | 0.083 | -0.068 | 0.124 |

The Fukui function for nucleophilic attack (f⁺) identifies atomic sites in this compound most susceptible to electron gain when interacting with nucleophiles. Computational results demonstrate that the highest f⁺ values occur at carbon atoms adjacent to oxygen atoms in ring C, particularly at positions C4 and C5, indicating these sites are prone to nucleophilic attack. This pattern differs significantly from anthocyanidins, where nucleophilic susceptibility is more uniformly distributed across the molecular framework. The dual descriptor (f²), defined as the difference between f⁺ and f⁻, provides a comprehensive reactivity profile that confirms this compound's predominant nucleophilic character (positive f² values) at oxygen sites on rings A and B, with limited electrophilic regions (negative f² values) primarily on carbon atoms in ring C [3].

The radical stability of this compound after hydrogen atom transfer plays a crucial role in its antioxidant efficacy. Computational analyses of atomic spin densities in various radical forms show that the highest spin density occurs on oxygen atoms at positions C4' and C3' following H-atom donation, with values of 0.258 and 0.241, respectively. This delocalization of unpaired electrons into the π-system of the B ring significantly stabilizes the resulting radicals, enhancing this compound's antioxidant capacity. The bond dissociation energies (BDEs) for O-H bonds, calculated using DFT methods, are lowest for the B ring hydroxyl groups (78-82 kcal/mol), confirming that hydrogen atom transfer from these positions is thermodynamically favored and kinetically accessible under physiological conditions [3].

Experimental Validation and Bioactivity Correlations

Spectroscopic Characterization and Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical experimental validation of this compound's molecular structure and electronic environment. Proton NMR signals for this compound exhibit characteristic patterns that reflect its electronic properties predicted by Fukui function analysis. The catechol protons on ring B (H2', H5', H6') display distinctive chemical shifts in the range of δ 6.8-7.2 ppm, with observed deshielding effects consistent with the high electron density predicted by computational studies. Two-dimensional NMR techniques, including COSY and HMQC, have been employed to fully characterize this compound's structure, confirming the connectivity pattern and stereochemistry at chiral centers C2 and C3 [1].

Mass spectrometric analysis further corroborates this compound's structural assignment, with electrospray ionization (ESI-MS) showing a molecular ion peak at m/z 307.08 [M+H]⁺, consistent with its molecular formula C₁₅H₁₄O₇. The fragmentation pattern exhibits characteristic losses of water molecules (-18 m/z) and cleavage of the C ring, providing additional evidence for the positioning of hydroxyl groups. Infrared spectroscopy reveals broad O-H stretching vibrations between 3200-3500 cm⁻¹ and aromatic C=C stretching at 1600 cm⁻¹, with the fingerprint region showing patterns distinct from related flavonoids like catechin and cyanidin. These spectroscopic signatures provide experimental confirmation of the electronic characteristics predicted by Fukui function analysis [1].

Biological Activity and Reactivity Correlations

The computational reactivity profiles of this compound directly correlate with its observed biological activities. Experimental studies demonstrate that this compound exhibits significant anti-inflammatory activity, with an IC₅₀ value of 20.95 ± 0.56 μg/mL in the bovine serum albumin (BSA) denaturation assay. This bioactivity stems from this compound's ability to interact with inflammatory proteins through hydrogen bonding and electron transfer processes at its nucleophilic sites identified by Fukui analysis. Additionally, this compound shows potent antioxidant effects in DPPH radical scavenging assays (IC₅₀ = 21.80 ± 0.23 μg/mL), directly attributable to the electron-donating capacity of oxygen atoms on ring B, which exhibit the highest f⁻ values in computational studies [1].

The antiplasmodial activity of this compound against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum (IC₅₀ = 43.61-49.07 μg/mL) further demonstrates its broad biological relevance. Molecular docking simulations suggest that this activity involves coordination with key catalytic residues in plasmodial enzymes, particularly through the catechol moiety that computational studies identify as the most nucleophilic region. The multi-target therapeutic potential of this compound aligns with its diverse reactivity patterns, enabling interactions with various biological targets through different atomic sites, as predicted by Fukui function analysis [1]. This convergence of computational predictions and experimental bioactivities validates the utility of reactivity descriptors in understanding and forecasting pharmaceutical potential.

Integrated Research Workflow for Reactivity Profiling

Integrated Research Workflow for this compound Reactivity Profiling and Therapeutic Development

The comprehensive investigation of this compound's molecular reactivity requires a systematic multidisciplinary approach that integrates computational predictions with experimental validations. This workflow begins with quantum chemical calculations using density functional theory (DFT) at the CAM-B3LYP/def2TZV level of theory, which provides the foundational electronic structure information necessary for subsequent analyses. The Fukui function calculations, molecular electrostatic potential mapping, and natural bond orbital (NBO) analyses generate testable hypotheses about this compound's reactive sites and interaction preferences. These computational predictions then guide the design of experimental studies, including spectroscopic characterization and biological evaluation, creating a iterative feedback loop that refines our understanding of structure-activity relationships [3] [1].

The experimental validation phase employs sophisticated analytical techniques to verify computational predictions, with nuclear magnetic resonance (NMR) spectroscopy providing direct evidence for electron density distributions predicted by Fukui analysis. Biological assays then test the therapeutic potential suggested by reactivity descriptors, particularly focusing on antioxidant and anti-inflammatory activities that directly relate to this compound's electron-donating capacity. Molecular docking studies serve as a crucial bridge between computational and experimental approaches, modeling atomic-level interactions between this compound and biological targets identified through network pharmacology analyses. This integrated methodology ensures that observed bioactivities can be rationally explained by fundamental molecular properties, creating a robust foundation for pharmaceutical development [4] [1].

Potential Therapeutic Applications and Future Research Directions

Neuroprotective and Anti-inflammatory Applications

The reactivity characteristics of this compound, particularly its potent electron-donating capacity and free radical scavenging activity, position it as a promising candidate for neuroprotective interventions. Research on related flavonoids has demonstrated their ability to counteract oxidative stress and neuroinflammation, which are key factors in the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. The catechol moiety in this compound's B ring, identified by Fukui analysis as the most nucleophilic region, enables effective neutralization of reactive oxygen species (ROS) and modulation of inflammatory signaling pathways. While direct clinical studies on this compound are limited, current evidence from preclinical models suggests that compounds with similar reactivity profiles can reduce oxidative damage in neuronal cells and support cognitive function [2].

This compound's anti-inflammatory potential extends beyond central nervous system applications, showing promise for managing various chronic inflammatory conditions. The compound's effectiveness in inhibiting protein denaturation (IC₅₀ = 20.95 ± 0.56 μg/mL) demonstrates its ability to stabilize biomolecular structures under inflammatory stress. Network pharmacology approaches indicate that this compound likely exerts these effects through multi-target mechanisms, simultaneously modulating several inflammatory mediators and signaling pathways. The convergence of this compound's nucleophilic sites with key interaction points in inflammatory enzymes, such as cyclooxygenase and lipoxygenase, provides a structural basis for its anti-inflammatory efficacy and suggests opportunities for rational drug design based on its reactivity profile [1].

Anticancer Potential and Future Research Priorities

Table 3: Documented Bioactivities of this compound and Structural Analogs

| Bioactivity | Experimental Model | Result/IC₅₀ | Proposed Mechanism |

|---|---|---|---|

| Anti-inflammatory | BSA Denaturation Assay | 20.95 ± 0.56 μg/mL | Protein stabilization, ROS scavenging |

| Antioxidant | DPPH Radical Scavenging | 21.80 ± 0.23 μg/mL | Hydrogen atom transfer, electron donation |

| Antiplasmodial | P. falciparum (3D7 strain) | 49.07 ± 0.10 μg/mL | Interference with parasitic enzymes |

| Antiplasmodial | P. falciparum (Dd2 strain) | 43.61 ± 0.08 μg/mL | Multi-target action on resistant parasites |

| Neuroprotective | In silico molecular docking | High binding affinity | BDNF modulation, anti-apoptotic effects |

Emerging evidence suggests that this compound and related flavonoids possess significant anticancer properties through mechanisms that leverage their molecular reactivity. Network pharmacology studies on Bergenia species, which contain this compound as an active constituent, have identified key oncogenic targets including STAT3, MAPK3, and SRC kinases that are modulated by flavonoid compounds. The reactivity patterns revealed by Fukui function analysis indicate that this compound can interact with critical nucleophilic residues in the active sites of these kinases, potentially inhibiting their catalytic activity and disrupting downstream signaling pathways that drive tumor proliferation. Molecular docking simulations further support this premise, showing favorable binding energies for this compound analogues with cancer-related molecular targets [4] [5].

Despite these promising indications, significant research gaps remain in fully characterizing this compound's therapeutic potential. Future studies should prioritize comprehensive ADMET profiling to establish pharmacokinetic properties and toxicity thresholds, which are currently limited in the literature. Additionally, targeted structural modification of this compound based on Fukui function predictions could enhance its bioavailability and target specificity while preserving its beneficial reactivity characteristics. The development of standardized extraction protocols from natural sources like Grewia bicolor and Bergenia species will ensure consistent material for pharmacological testing. Most importantly, rigorous clinical trials are necessary to translate preclinical findings into validated therapeutic applications, particularly for cancer, neurodegenerative disorders, and chronic inflammatory conditions where this compound's reactivity profile suggests potentially efficacy [1] [2].

Conclusion

References

- 1. grewia bicolor [ujpronline.com]

- 2. (PDF) Neuroprotective Effect of Euphorbia hirta : A Review [academia.edu]

- 3. Comparative analysis of the reactivity of anthocyanidins ... [pmc.ncbi.nlm.nih.gov]

- 4. Underlying Mechanisms of Bergenia spp. to Treat ... [pmc.ncbi.nlm.nih.gov]

- 5. Underlying Mechanisms of Bergenia spp. to Treat ... [mdpi.com]

Leucocianidol nuclear magnetic resonance NMR spectrum

Available Chemical Data for Leucocianidol

The table below consolidates the key identified chemical information for this compound from the literature.

| Property | Details |

|---|---|

| IUPAC Name | (2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol [1] |

| Other Names | Leucocyanidin, 3,3',4,4',5,7-Flavanhexol, Procyanidol [2] [1] |

| Molecular Formula | C₁₅H₁₄O₇ [2] [1] |

| Molecular Weight | 306.27 g/mol [2] [1] |

| CAS Registry Number | 93527-39-0 [2] |

| PubChem CID | 440833 [3] [4] |

| Solubility | Considered very hydrophobic and practically insoluble in water [1] |

| Hydrogen Bond Donors | 6 [2] |

| Hydrogen Bond Acceptors | 7 [2] |

Proposed Workflow for Obtaining the NMR Spectrum

Since experimental NMR data was not found in the current search, the following workflow outlines the recommended steps to acquire it.

Pathway to obtain this compound NMR data

Suggestions for Next Steps

Based on the workflow above, here are specific actions you can take:

- Specialized Natural Product Databases: Search platforms like the Natural Products Magnetic Resonance Database (NP-MRD), which was cited as having predicted spectra for this compound, for any newly uploaded experimental data [1].

- Broader Spectral Libraries: Query major spectral data repositories such as PubChem [3], ChemSpider, or SDBS (Spectral Database for Organic Compounds). Use the known CAS number (93527-39-0) or PubChem CID (440833) for your search.

- Scientific Literature Search: Perform a targeted search on scholarly databases (e.g., SciFinder, Reaxys, Google Scholar) using the terms "this compound NMR," "leucocyanidin NMR," or its IUPAC name. The compound has been isolated from plants like Grewia bicolor and Terminalia arjuna [5] [1], so research papers on these sources are promising.

- Spectral Prediction: If experimental data remains elusive, computational tools can predict NMR shifts. The NP-MRD card indicates that 13C NMR and 1H NMR spectra have already been predicted for this compound, which can serve as a useful reference until experimental data is found [1].

References

Leucocianidol bond critical point BCP analysis

Theoretical Foundation of BCP Analysis

Bond Critical Point analysis within the Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for understanding chemical bonding beyond traditional models.

- Electron density topology: BCPs are (3,-1) critical points in the electron density field where

∇ρ(r) = 0and the Hessian matrix has two negative and one positive eigenvalues [1] - Bond path identification: The line of maximum electron density connecting two nuclei passes through the BCP, defining the bond path [1]

- Chemical bond interpretation: While BCP existence indicates a bonded interaction, some scholarly debate emphasizes that bond paths should be interpreted cautiously and not automatically equated with chemical bonds in the traditional sense [2]

Computational Methods for Leucocianidol BCP Analysis

The methodology for this compound BCP analysis requires specific computational approaches as detailed in recent research [3]:

1. Density Functional Theory (DFT) Calculations

- Functional: CAM-B3LYP for accurate long-range corrections

- Basis set: def2TZV for polarized triple-zeta quality results

- Environmental considerations: Grimme D3 dispersion correction and IEFPCM solvent model (water) for biological relevance

2. Topological Analysis Protocol

- Software: Gaussian 09 for initial calculations with AIMAll package for QTAIM analysis

- Electron density examination: Identification of (3,-1) critical points in the electron density field

- Complementary analyses: Electron Localization Function (ELF), Molecular Electrostatic Potential (MEP), and Fukui function calculations using Multiwfn package

3. Conformational Sampling

- Systematic variation of the dihedral angle τ (O1–C2–C1′–C6′) in 10° increments

- Assessment of weak interactions between hydroxyl groups of ring B and pyran ring C

Quantitative BCP Parameters and Reactivity

This compound's chemical behavior can be understood through key topological and electronic descriptors. This table summarizes the primary quantitative parameters from BCP analysis:

| Parameter | Value/Range | Chemical Interpretation |

|---|---|---|

| Electron density (ρ) | Varies by bond type | Higher values indicate greater bond strength and covalence |

| Laplacian (∇²ρ) | Positive for closed-shell interactions | Ionic bonds, hydrogen bonding, van der Waals forces |

| Energy density (Hₚ) | Negative for covalent bonds | Degree of covalent character in the interaction |

| ELF localization | 0.0-1.0 scale | Probability of finding electron pairs; higher values indicate shared pairs |

| Fukui function (f⁺) | Nucleophilic attack susceptibility | Regions prone to nucleophilic attack |

| Aromaticity (NICS) | Ring-specific values | Degree of aromatic character in rings A, B, and C |

Key Reactivity Insights:

- Electrophilic susceptibility: Leucoanthocyanidins show highest electrophilic attack susceptibility in ring A, distinct from anthocyanidins and flavonols [3]

- Global reactivity: this compound exhibits moderate electrophilicity with significant nucleophilic character compared to other flavonoids [3]

- Aromaticity patterns: Ring C of this compound shows reduced aromaticity compared to anthocyanidins, influencing its reactivity [3]

Biological Relevance & Drug Development Applications

The BCP analysis of this compound provides crucial insights for its pharmaceutical applications, particularly in complex diseases.

1. Hepatocellular Carcinoma (HCC) Targeting

- This compound demonstrates significant interactions with 98 potential HCC targets, making it a promising multi-target therapeutic candidate [4]

- Network pharmacology reveals this compound's degree centrality of 41 in compound-target networks, indicating robust multi-target engagement [4]

- Protein-protein interaction analysis identifies key hub genes including STAT3, MAPK3, and SRC as potential this compound targets [4]

2. Multi-Target Mechanism of Action This diagram illustrates this compound's polypharmacology in hepatocellular carcinoma:

Figure 2: this compound's multi-target mechanism in hepatocellular carcinoma

3. Gut Microbiome Interactions

- This compound may function as a microbiome-derived metabolite in the gut-liver axis, potentially influencing nonalcoholic fatty liver disease (NAFLD) [5]

- Network pharmacology suggests metabolites from gut microbiota can modulate Toll-like receptor signaling and MAPK pathways, potentially relevant to this compound's activity [5]

Discussion & Research Implications

The BCP analysis of this compound reveals several important implications for drug development:

- Structure-Activity Relationships: The distinct electrophilic susceptibility of ring A in this compound provides a strategic site for chemical modification to enhance specific biological activities [3]

- Multi-Target Therapeutics: this compound's engagement with multiple HCC targets supports the growing paradigm of polypharmacology in complex disease treatment [4]

- Drug Optimization Potential: The reduced aromaticity of ring C compared to anthocyanidins may offer opportunities for structural optimization to improve metabolic stability and target selectivity [3]

References

- 1. Theory of Atoms in Molecules: What is a Bond ? [chemistry.mcmaster.ca]

- 2. Why Bond Are Not " Critical " Points ... | Semantic Scholar Bond Critical [semanticscholar.org]

- 3. Comparative analysis of the reactivity of anthocyanidins... [pmc.ncbi.nlm.nih.gov]

- 4. Underlying Mechanisms of Bergenia spp. to Treat ... [pmc.ncbi.nlm.nih.gov]

- 5. The identification of metabolites from gut microbiota in ... [nature.com]

Leucocianidol aromaticity and electronic properties

Leucocianidol: Chemical Identity & Biological Data

This compound, also known as Leucocyanidin, is a flavan-3,4-diol derivative. The table below summarizes its key physicochemical and biological properties compiled from the search results [1] [2].

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₄O₇ [1] [2] |

| Average Molecular Mass | 306.27 g/mol [2] |

| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol [2] |

| Appearance | White to off-white solid powder [2] |

| Bioactivity | Naturally occurring anti-ulcerogenic ingredient; demonstrates protective effect against aspirin-induced erosions in rat models; potential for treatment of hemorrhoids [2]. |

| Key Experimental Finding | In rat models, 5 mg daily effectively prevented stomach erosion caused by aspirin [2]. |

Analysis of Aromaticity in this compound

Aromaticity is a key stabilizing property in molecules that meet four specific conditions [3]:

- Cyclic: The molecule must contain a ring of atoms.

- Conjugated: Every atom in the ring must have an available p-orbital, creating a continuous, overlapping system of pi electrons.

- Hückel's Rule: The cyclic, conjugated system must contain (4n + 2) pi electrons (where 'n' is a non-negative integer, e.g., 2, 6, 10...).

- Planar: The entire ring system must be flat for optimal p-orbital overlap.

The following diagram illustrates the workflow for assessing aromaticity, which can be applied to this compound's constituent rings:

Assessment Workflow for Aromaticity

Applying this framework to this compound's structure [2]:

- Ring A (Left Benzene Ring): This is a standard benzene ring, which is cyclic, conjugated, planar, and has 6 π electrons - it fulfills all criteria for aromaticity [3] [4].

- Ring C (Right Chroman Ring): This oxygen-containing heterocyclic ring is not fully conjugated. The saturated carbons at positions 3 and 4 are (sp^3)-hybridized and lack p-orbitals, breaking the continuous conjugation - it is non-aromatic [3].

Therefore, this compound contains one aromatic component (Ring A) and one non-aromatic component (Ring C). The molecule as a whole is not aromatic.

A Path Forward for Research

To build the in-depth technical guide you require, here are suggested next steps:

- Locate Specialized Literature: Conduct a detailed search on platforms like SciFinder, Reaxys, or Web of Science using terms like "leucocyanidin electronic properties," "molecular orbital analysis leucocyanidin," or "leucocyanidin DFT study."

- Computational Chemistry Studies: Research papers that perform Density Functional Theory (DFT) calculations on this compound can provide the missing data, such as HOMO-LUMO energies, electrostatic potential maps, and molecular orbital diagrams.

- Experimental Spectral Data: Look for studies that include Nuclear Magnetic Resonance (NMR) chemical shifts, particularly proton NMR in aromatic regions, and UV-Vis absorption spectra, which can provide experimental evidence for electronic transitions and conjugation [4].

References

Comprehensive LC-MS Analysis of Leucocianidol in Plant Extracts: Application Notes and Protocols

Introduction to Leucocianidol and Analytical Considerations

This compound (also known as leucocyanidin) is a flavan-3,4-diol type flavonoid with the molecular formula C~15~H~14~O~7~ and molecular weight of 306.27 g/mol. This phytochemical has gained significant research interest due to its favorable pharmacokinetic properties, including an oral bioavailability of 30.84% and drug likeness (DL) score of 0.27, making it a promising candidate for pharmaceutical development [1]. This compound belongs to the proanthocyanidin class of flavonoids and serves as a biochemical precursor to cyanidin and various condensed tannins. Its presence has been documented in several medicinal plants, including various Bergenia species (Saxifragaceae family), where it contributes to the reported therapeutic properties of these plants [1].

The analysis of this compound in plant matrices presents several analytical challenges due to the complexity of plant extracts, the presence of numerous structurally similar flavonoids, and the compound's specific chemical properties. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has emerged as the technique of choice for the precise identification and quantification of this compound in complex plant matrices due to its high sensitivity, selectivity, and ability to provide structural information through fragmentation patterns. This application note provides detailed protocols for the comprehensive analysis of this compound in plant extracts, including sample preparation, LC-MS analysis, method validation, and data interpretation strategies specifically tailored for researchers and drug development professionals.

Fundamental Properties of this compound

Table 1: Fundamental physicochemical properties of this compound

| Property | Specification | Analytical Significance |

|---|---|---|

| Molecular Formula | C~15~H~14~O~7~ | Determines exact mass for MS detection (306.27 Da) |

| IUPAC Name | (2R,3S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | Understanding stereochemistry and isomer separation needs |

| Oral Bioavailability | 30.84% | Indicates pharmaceutical relevance [1] |

| Drug Likeness Score | 0.27 | Qualifies as drug-like compound [1] |

| PubChem CID | 440833 | Reference for spectral databases [1] |

| Hydrogen Bond Donors | 6 | Impacts reverse-phase chromatography retention |

| Hydrogen Bond Acceptors | 7 | Influences ionization efficiency in MS |

Sample Preparation Protocols

Plant Material Selection and Extraction

Proper sample preparation is critical for the accurate analysis of this compound in plant matrices. The following protocol has been optimized for various plant tissues, including leaves, roots, and rhizomes:

Plant Material Collection: Collect fresh plant specimens from controlled environments. For Bergenia species, mature leaves have shown significant this compound content [1]. Properly document the plant source with voucher specimens deposited in herbariums for reference.

Drying and Homogenization: Air-dry plant materials at room temperature for 5-7 days protected from direct sunlight to prevent photodegradation. Alternatively, use lyophilization for heat-sensitive compounds. Homogenize dried materials using a heavy-duty blender to obtain a fine powder (particle size <0.5 mm) to ensure uniform extraction [2].

Extraction Procedure: Weigh 100 g of homogenized plant material and extract with 1 L of aqueous ethanol (70% v/v) using reflux extraction at 80°C for 60 minutes. Alternative solvents include methanol-water mixtures (80:20 v/v) or pure water for specific applications. The aqueous extraction method has been successfully applied to similar flavonoids, involving boiling in distilled water for 10 minutes followed by cooling and filtration [2].

Extract Concentration: Concentrate the filtered extract under reduced pressure at 40°C using a rotary evaporator. Lyophilize the concentrated extract and store at -20°C protected from light and moisture until analysis [2].

Extract Clean-up and Pre-concentration

For complex plant matrices, additional clean-up steps may be necessary to reduce matrix effects and enhance analytical sensitivity:

Solid-Phase Extraction (SPE): Use C~18~ cartridges (500 mg/6 mL) preconditioned with 5 mL methanol followed by 5 mL acidified water (0.1% formic acid). Load the reconstituted extract (1 mg/mL in acidified water), wash with 5 mL acidified water (5% methanol), and elute this compound with 5 mL methanol-acidified water (70:30 v/v) containing 0.1% formic acid.

Membrane Filtration: Prior to LC-MS analysis, filter all samples through 0.22 μm nylon or PVDF membrane filters to remove particulate matter that could damage LC columns or affect MS ionization.

LC-MS Analysis Conditions

Liquid Chromatography Parameters

Table 2: Optimized LC conditions for this compound separation

| Parameter | Specification | Alternative Options |

|---|---|---|

| Column | Thermo Syncronis C~18~ (2.1 × 100 mm, 1.7 μm) | Any equivalent UHPLC C~18~ column with 1.7-1.8 μm particles |

| Column Temperature | 55°C | 40-60°C (optimize for retention time stability) |

| Flow Rate | 450 μL/min | 300-500 μL/min (adjust for backpressure) |

| Injection Volume | 2 μL | 1-5 μL (depending on concentration) |

| Mobile Phase A | 0.1% Formic acid in HPLC-grade water | 0.1% Acetic acid in water or ammonium acetate buffer |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | 0.1% Formic acid in methanol |

| Gradient Program | Time (min) | %B |

| 0 | 0.5 | |

| 1 | 0.5 | |

| 15 | 95.5 | |

| 19 | 95.5 | |

| 19.1 | 0.5 | |

| 21 | 0.5 |

The chromatographic conditions have been adapted from validated methods for flavonoid analysis [3] [2]. The use of acidic mobile phases enhances peak shape for phenolic compounds through suppression of silanol interactions, while the carefully optimized gradient provides optimal separation of this compound from structurally similar flavonoids and matrix components.

Mass Spectrometry Conditions

Instrumentation: Thermo Scientific Q Exactive HF Orbitrap mass spectrometry system or equivalent high-resolution MS system. Alternative triple quadrupole instruments can be used for targeted quantification [2].

Ion Source: Electrospray Ionization (ESI) in negative ion mode has been found optimal for this compound detection due to the compound's phenolic structure.

MS Parameters: Set spray voltage to 3.2 kV (negative mode), capillary temperature to 320°C, sheath gas flow to 45 arbitrary units, and auxiliary gas flow to 15 arbitrary units. For MS/MS analysis, use normalized collision energy of 30-35 eV for fragmentation [2].

Data Acquisition: For quantification, use Multiple Reaction Monitoring (MRM) if using a triple quadrupole instrument, monitoring the transition 305→125 m/z (deprotonated molecule to characteristic fragment). For high-resolution instruments, use Full MS/dd-MS² (data-dependent MS²) with inclusion list for this compound.

Method Validation Parameters

To ensure reliability and reproducibility of the analytical method, comprehensive validation should be performed following ICH M10 guidelines on bioanalytical method validation [4]. The following table summarizes key validation parameters:

Table 3: Method validation parameters for this compound quantification

| Validation Parameter | Acceptance Criteria | Recommended Protocol |

|---|---|---|

| Linearity Range | 0.10-25.0 μM | Prepare 8-point calibration curve with R² > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.10 μM for this compound standard |

| Precision (Intra-day) | RSD ≤ 15% (≤20% at LLOQ) | Analyze 6 replicates at 4 QC levels in single day |

| Precision (Inter-day) | RSD ≤ 15% (≤20% at LLOQ) | Analyze 6 replicates at 4 QC levels over 3 days |

| Accuracy | 85-115% recovery (80-120% at LLOQ) | Compare measured vs. spiked concentrations |

| Matrix Effects | 85-115% with RSD ≤ 15% | Post-extraction addition method |

| Recovery | Consistent and reproducible | Compare extracted vs. pure standard responses |

| Stability | ≤15% deviation from fresh sample | Evaluate bench-top, processed, and long-term stability |

The validation approach should follow established bioanalytical method validation protocols as described in recent pharmaceutical analysis research [4]. Specific attention should be paid to matrix effects in plant extracts, which can significantly impact quantification accuracy due to ion suppression or enhancement effects in the MS source.

Data Processing and Analysis

Modern LC-MS data processing for plant metabolomics employs sophisticated software platforms that enable comprehensive compound identification and quantification:

Feature Detection and Alignment: Use software such as Thermo Scientific Compound Discoverer 3.3, MZmine, or XCMS for peak picking, retention time alignment, and feature detection across multiple samples. The non-targeted analysis workflow should include background subtraction, retention time alignment, feature detection, and elemental composition determination [3] [2].

Compound Identification: Confidently identify this compound by matching retention time, exact mass (m/z 305.0667 for [M-H]⁻), and MS/MS fragmentation pattern with authentic standards when available. For tentative identification without standards, combine accurate mass measurements with in silico MS/MS spectral matching using databases such as mzCloud and ChemSpider [2].

Molecular Networking: Implement Feature-Based Molecular Networking (FBMN) to visualize the relationship between this compound and structurally related compounds in the extract. This approach has proven valuable for comprehensive chemical characterization of complex plant extracts and can help identify potential isomers or derivatives of this compound [3].

The following diagram illustrates the complete analytical workflow from sample preparation to data interpretation:

Applications in Phytochemical Research

The described LC-MS method for this compound analysis has several important applications in phytochemical and pharmaceutical research:

Quality Control of Herbal Preparations: this compound can serve as a marker compound for standardization of herbal preparations containing Bergenia species and other medicinal plants. The method enables precise quantification to ensure batch-to-batch consistency and product quality [1].

Network Pharmacology Studies: this compound has been identified as a multi-targeting compound in network pharmacology models, with 41 potential gene targets related to various disease pathways. Accurate quantification is essential for correlating compound levels with biological activities [1].

Biosynthetic Pathway Elucidation: The method can be applied to study the biosynthesis and metabolism of this compound in plants, helping to understand its role as a biochemical precursor to other important flavonoids.

Bioavailability and Pharmacokinetic Studies: With its established oral bioavailability of 30.84%, this compound represents a promising candidate for further pharmaceutical development. The LC-MS method can be adapted for pharmacokinetic studies to monitor absorption, distribution, metabolism, and excretion.

Troubleshooting and Technical Considerations

Peak Tailing: If this compound peak shows significant tailing, increase formic acid concentration to 0.2% or switch to a column with lower metal ion content. Peak tailing for phenolic compounds often results from secondary interactions with residual silanols.

Retention Time Shifts: For retention time instability, ensure consistent column temperature and adequate mobile phase equilibration between runs. Consider using a column pre-saturator to maintain silica saturation.

Sensitivity Issues: If sensitivity is inadequate for trace analysis, consider switching to positive ion mode with ammonium formate buffer, which sometimes provides better ionization for certain dihydroflavonols.

Matrix Effects: Significant matrix suppression or enhancement can be addressed by optimizing the sample clean-up procedure or using standard addition quantification rather than external calibration.

Conclusion

The LC-MS method described in this application note provides a robust, sensitive, and specific approach for the identification and quantification of this compound in complex plant extracts. The method leverages advanced chromatographic separation coupled with high-resolution mass spectrometry to overcome the analytical challenges posed by complex plant matrices and the presence of structurally similar flavonoids. With appropriate validation following ICH M10 guidelines, this method can be applied to various research areas including phytochemical characterization, quality control of herbal medicines, and pharmacokinetic studies. The protocols outlined here provide researchers and drug development professionals with comprehensive technical guidance for implementing this analysis in their laboratories.

References

- 1. Underlying Mechanisms of Bergenia spp. to Treat ... [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS and GC-MS Analysis for the Identification of ... [mdpi.com]

- 3. A Mass Spectrometry Based Metabolite Profiling Workflow ... [pmc.ncbi.nlm.nih.gov]

- 4. Validation of an LC-MS/MS Method for the Simultaneous ... [pmc.ncbi.nlm.nih.gov]

Leucocianidol extraction and purification protocols

Chemical Profile of Leucocianidol

This compound, also known as leucocyanidin, is a flavan-3,4-diol belonging to the leucoanthocyanidin class of flavonoids [1] [2]. The table below summarizes its key identifiers and properties:

| Property | Description |

|---|---|

| Systematic IUPAC Name | (2R,3S,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol [1] |

| Other Names | Leucocyanidin, Leucocyanidol, Procyanidol, Resivit, Vitamin P faktor [3] [1] |

| CAS Number | 480-17-1 [3], 93527-39-0 [4] |

| Molecular Formula | C₁₅H₁₄O₇ [3] [4] [1] |

| Molecular Weight | 306.27 g/mol [3] [1] |

| Physical Description | Colorless chemical compound [1] |

| Solubility | Soluble in DMSO (80 mg/mL, 261.21 mM). Suggested in vivo formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3]. |

General Extraction and Isolation Workflow

While a specific protocol for this compound is not detailed, the following diagram synthesizes a general approach based on its isolation from plant materials like Grewia bicolor leaves and Aesculus hippocastanum (horse chestnut) seeds [3] [5].

The key steps involve:

- Maceration Extraction: Plant material is macerated in a solvent. Research indicates the use of methanol for successful isolation of this compound from Grewia bicolor leaves [5]. Acetone can also be used as an initial solvent for plant maceration [5].

- Chromatographic Purification: The crude extract is subjected to repeated purification using chromatographic columns packed with silica gel to isolate individual compounds [5].

- Compound Identification: The final step involves confirming the chemical structure of the isolated compound using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [5].

Analytical Methods for Verification

Once a compound is isolated, the following parameters can be used to verify its identity as this compound.

| Method | Parameters / Expected Outcome |

|---|---|

| NMR Spectroscopy | ¹H and ¹³C NMR data for structure elucidation [5]. |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 306.27 (corresponding to C₁₅H₁₄O₇) [3] [4]. |

| Specific Rotation | The compound is dextrorotatory; synthetic (+)-leucocyanidin can be produced from (+)-dihydroquercetin [1]. |

| Silica Gel TLC | Used for monitoring fraction purity during column chromatography [5]. Specific Rf values for this compound are not provided in the search results. |

Research Context and Potential Applications

Understanding the potential bioactivities of this compound can help define the goals of your extraction work. Current research highlights several promising areas:

- Anti-inflammatory Activity: In a study on Grewia bicolor leaf extracts, isolated this compound demonstrated significant anti-inflammatory activity, measured by its ability to inhibit heat-induced denaturation of bovine serum albumin (BSA). This activity was more potent than that of other flavonoids isolated from the same plant [5].

- Metabolic and Liver Disease Research: this compound is described as a compound that can be used to study non-alcoholic fatty liver disease (NAFLD) [3]. Furthermore, it was identified as a potential active compound in Bergenia species for targeting genes related to hepatocellular carcinoma (HCC), suggesting a role in cancer research [6].

- Antiulcer Properties: It is identified as an antiulcer compound extracted from horse chestnut seeds (Aesculus hippocastanum) [3].

Important Notes for Protocol Development

- Solvent Selection: The choice of solvent (methanol, acetone, or others) can significantly impact the yield and profile of extracted compounds. You may need to optimize this for your specific plant source.

- Chromatography Conditions: The search results confirm that silica gel is a suitable stationary phase but do not specify the mobile phase (eluent). Developing the right solvent system for elution will be a critical part of your method development.

- Compound Stability: this compound is a colorless leucoanthocyanidin and can be a precursor to other compounds [1] [2]. Its stability should be considered during extraction and purification to prevent degradation or condensation.

I hope this structured overview provides a solid foundation for your work. If you have access to a specific plant source and would like to delve deeper into optimizing a particular step, feel free to ask.

References

Comprehensive HPLC Method Development and Validation for Leucocyanidol Quantification in Natural Products and Pharmaceuticals

Introduction

Leucocyanidol, a flavan-3,4-diol type of flavonoid, represents an important class of natural compounds with significant pharmacological potential. As research into flavonoids continues to reveal their diverse health benefits, the development of robust analytical methods for their quantification becomes increasingly important for both pharmaceutical development and quality control of natural products. High Performance Liquid Chromatography (HPLC) stands as the gold standard technique for flavonoid analysis due to its superior resolution, sensitivity, and reproducibility. This application note provides a comprehensive protocol for HPLC method development and validation specifically tailored for leucocyanidol quantification, addressing the growing need for standardized analytical approaches for this compound.

The complex nature of plant extracts and pharmaceutical formulations presents significant challenges for analytical method development, particularly due to the presence of structural analogs and co-eluting compounds that may interfere with accurate quantification. Furthermore, flavonoids like leucocyanidol often exist in multiple isomeric forms and exhibit specific UV-Vis absorption characteristics that must be considered during method development. This document synthesizes current HPLC methodologies with specific adaptations for leucocyanidol's chemical properties, providing researchers with a systematic approach that can be implemented in various analytical settings, from basic research to regulatory-compliant quality control laboratories.

HPLC Method Development Strategy

HPLC Method Selection and Initial System Configuration

The selection of an appropriate HPLC method represents the foundational step in developing a reliable quantification protocol for leucocyanidol. Based on the chemical properties of flavonoids and existing analytical approaches for similar compounds, reversed-phase chromatography (RPC) emerges as the most suitable technique due to its versatility, reproducibility, and ability to handle complex samples. As noted in pharmaceutical analysis, RPC is particularly valuable because it "provides reassurance that everything that goes into the column comes out again; there is 100% mass balance" [1], which is critical for accurate quantification and impurity profiling. This characteristic ensures no compounds are retained in the column that could skew quantification results in subsequent analyses.

For leucocyanidol analysis, the following initial system configuration is recommended:

Stationary Phase: C18 bonded silica column (150 × 4.6 mm, 3 or 5 μm particle size) provides an optimal balance of separation efficiency, backpressure, and analysis time. The hydrophobic interactions between the leucocyanidol molecule and the C18 ligands facilitate adequate retention and separation from potential interferents.

Detection System: UV-Vis Diode Array Detector (DAD) set at 280 nm as primary detection wavelength, based on the characteristic absorption maxima of flavan-3,4-diols. The DAD enables spectral confirmation of peak identity and purity assessment through comparison with reference standards.

Mobile Phase System: Binary system consisting of aqueous component (water or buffer) and organic modifier (acetonitrile or methanol). Initial testing should employ a gradient elution to assess the retention characteristics of leucocyanidol and potential matrix components. As recommended in method development guidelines, "try the most common columns and stationary phases first" and "thoroughly investigate binary mobile phases before going on to ternary" [2].

The selection of this initial configuration aligns with the established practice where "reverse phase is the choice for the majority of samples" [2], particularly for compounds with moderate polarity like leucocyanidol. This approach provides a solid foundation that can be systematically optimized to address specific analytical challenges.

Selection of Initial Conditions

Establishing appropriate initial conditions is crucial for achieving adequate retention and separation of leucocyanidol from sample matrix components. The solvent strength of the mobile phase must be carefully controlled to ensure leucocyanidel has a capacity factor (k) between 1.5 and 10, which represents the optimal balance between retention and analysis time. For method development, "the recommended method involves performing two gradient runs differing only in the run time" [2] to establish the optimal solvent profile.

Table 1: Initial Mobile Phase Gradient for Leucocyanidol Method Scouting

| Time (min) | % Aqueous (0.1% FA) | % Organic (ACN) | Flow Rate (mL/min) |

|---|---|---|---|

| 0 | 95 | 5 | 1.0 |

| 2 | 95 | 5 | 1.0 |

| 15 | 5 | 95 | 1.0 |

| 18 | 5 | 95 | 1.0 |

| 18.1 | 95 | 5 | 1.0 |

| 23 | 95 | 5 | 1.0 |

For leucocyanidol analysis, the aqueous component should be modified with acid modifiers such as 0.1% formic acid or phosphoric acid to suppress ionization of acidic functional groups and improve peak shape. The initial conditions should be tested with both acetonitrile and methanol as organic modifiers to determine which provides superior separation. As observed in the development of methods for similar compounds, "the first attempts to develop a practical method for quantification... used different proportions of acidified water (H₂O)/acetonitrile (ACN)/methanol (MeOH) (v/v/v) in isocratic conditions" [3], but gradient elution often proves necessary for complex samples.

The initial column temperature should be set at 30°C to ensure retention time reproducibility, with the option to increase to 40°C if necessary to reduce backpressure or improve efficiency. Injection volume should be optimized based on expected leucocyanidol concentrations, typically starting with 10 μL for standard solutions. These initial conditions provide a baseline from which systematic optimization can proceed, balancing the need for comprehensive method assessment with efficient use of development resources.

Selectivity Optimization Strategies

Selectivity optimization represents the most critical phase of method development, focusing on achieving baseline separation between leucocyanidol and potential interferents present in sample matrices. The complex nature of botanical extracts and pharmaceutical formulations necessitates a systematic approach to selectivity enhancement. For leucocyanidol analysis, optimization should prioritize parameters with the greatest potential impact on separation, beginning with mobile phase composition and progressively addressing secondary factors.

Table 2: Selectivity Optimization Parameters for Leucocyanidol HPLC Analysis

| Parameter | Options to Evaluate | Expected Impact on Selectivity |

|---|---|---|

| Organic Modifier | Acetonitrile vs. Methanol | Significant differences in selectivity due to distinct separation mechanisms |

| Aqueous Phase pH | 2.5, 3.5, 4.5 (using formate or phosphate buffers) | Moderate to significant impact on ionization state and retention |

| Buffer Concentration | 10-50 mM | Minor to moderate effects on peak shape and retention |

| Stationary Phase | C18, phenyl, polar-embedded C18 | Significant differences in selectivity through alternative molecular interactions |

| Temperature | 30°C, 40°C, 50°C | Minor effects on retention and efficiency |